molecular formula C8H12N2OS B13302244 (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide

Cat. No.: B13302244
M. Wt: 184.26 g/mol
InChI Key: RCVLUBWCYDSDKY-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is an organic compound that features an amino group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification: Implementing large-scale purification methods such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Material Science: The compound is explored for its electronic properties in the development of organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which (3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites of proteins.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2-thienyl)propanamide: Similar structure but lacks the methyl group on the thiophene ring.

    (3S)-3-Amino-3-(3-methylfuran-2-YL)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(3S)-3-Amino-3-(3-methylthiophen-2-YL)propanamide is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m0/s1

InChI Key

RCVLUBWCYDSDKY-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC=C1)[C@H](CC(=O)N)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)N)N

Origin of Product

United States

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